

A Comparative Analysis of the Kinase Selectivity of LDN-209929 and LDN-192960

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Compound of Interest

Compound Name: LDN-209929

Cat. No.: B15605695

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of **LDN-209929** and LDN-192960. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a clear, data-driven overview of each inhibitor's potency and selectivity.

Introduction

LDN-209929 and LDN-192960 are small molecule kinase inhibitors that have been investigated for their therapeutic potential. While structurally related, they exhibit distinct selectivity profiles against a panel of protein kinases. Understanding these differences is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies. LDN-192960 has been identified as a potent dual inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)[1][2][3]. In contrast, **LDN-209929**, an optimized analog of LDN-192960, demonstrates high selectivity for Haspin kinase with significantly reduced activity against DYRK2[4].

Quantitative Selectivity Profile

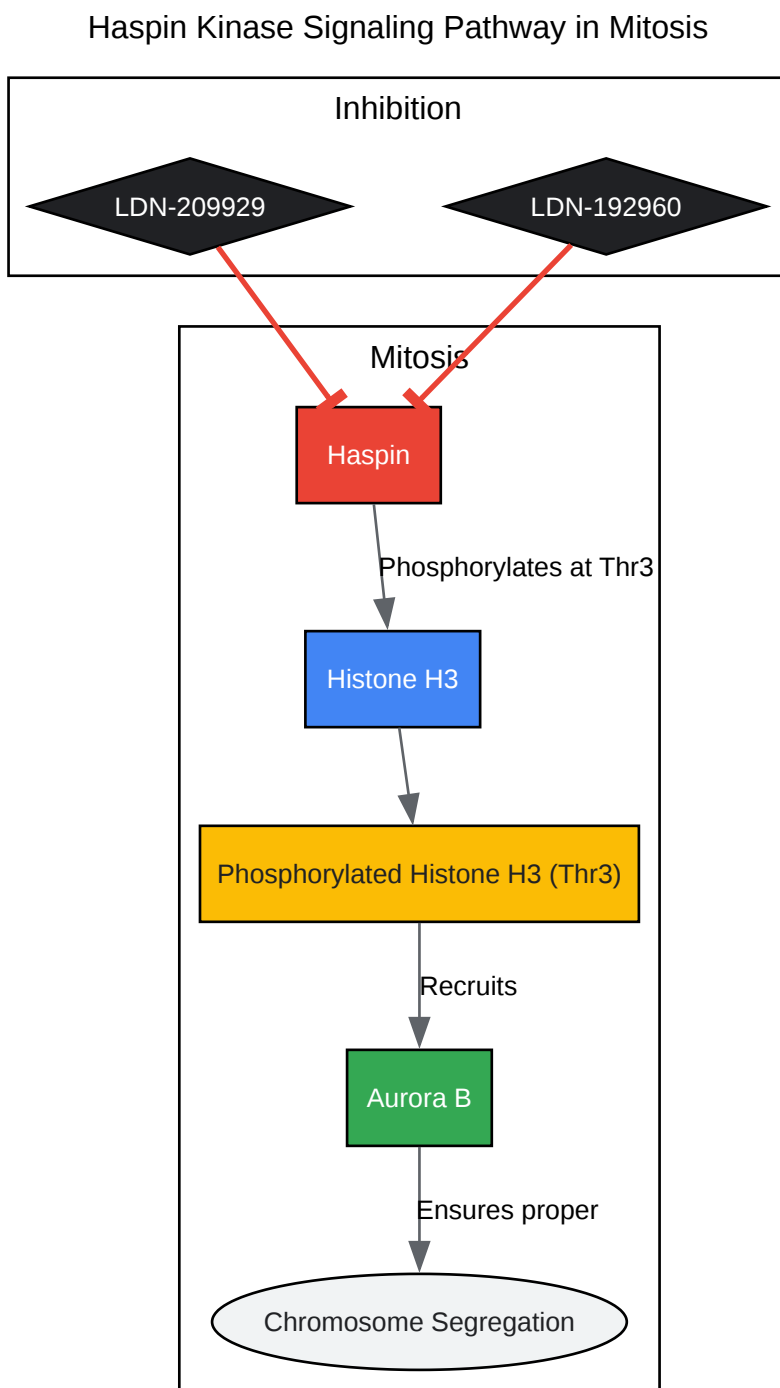
The inhibitory activity of **LDN-209929** and LDN-192960 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC₅₀ values indicate greater potency.

Kinase Target	LDN-209929 IC50	LDN-192960 IC50
Haspin	55 nM[4]	10 nM[1][2][3]
DYRK2	9.9 μ M[4]	48 nM[1][2][3]
DYRK1A	Not Available	100 nM[3]
DYRK3	Not Available	19 nM[3]
PIM1	Not Available	720 nM[5]
CLK1	Not Available	210 nM[3]

Note: The selectivity of **LDN-209929** for Haspin over DYRK2 is approximately 180-fold[4].

Signaling Pathways

To contextualize the activity of these inhibitors, it is important to understand the biological roles of their primary targets.

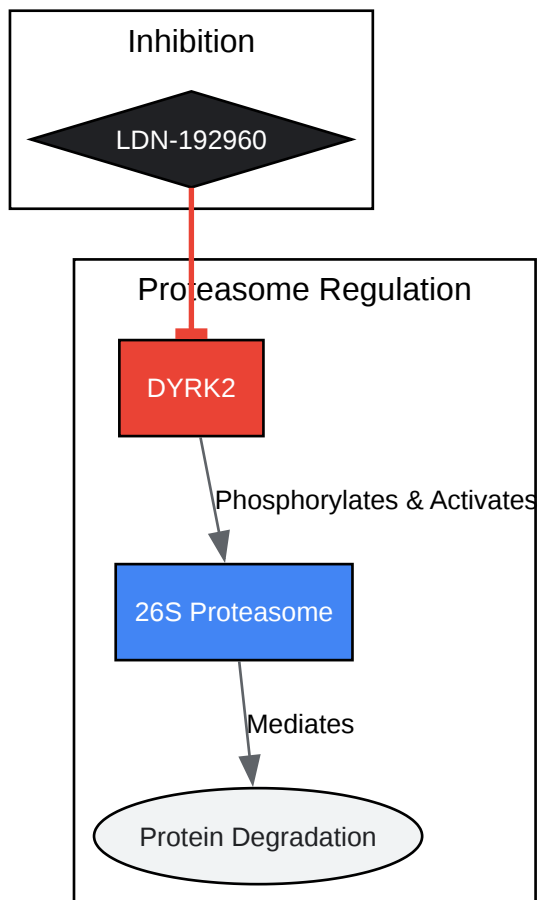


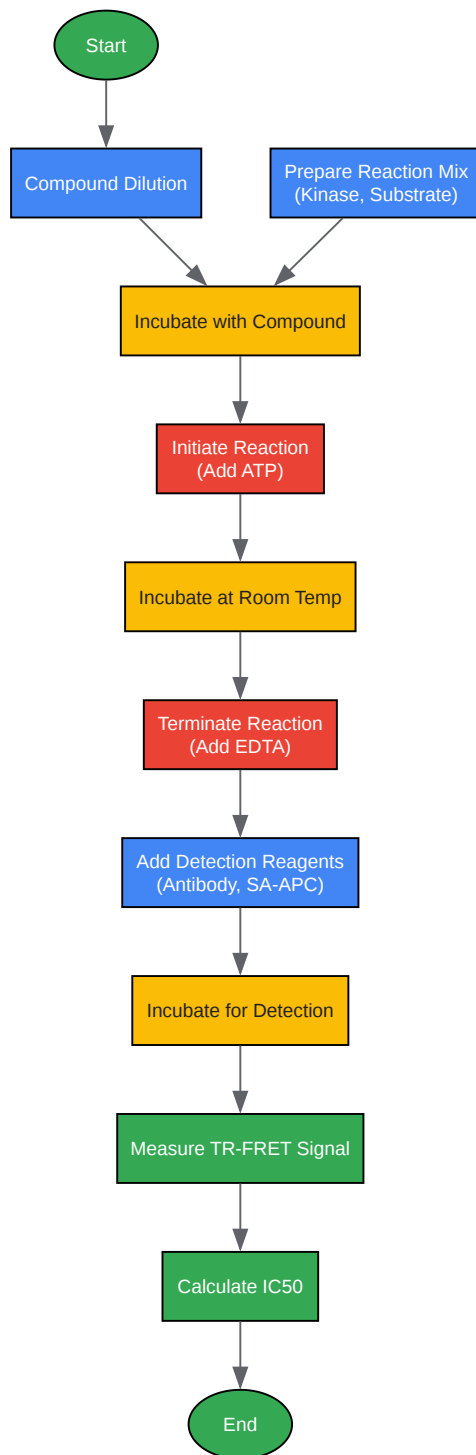
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Caption: Role of Haspin kinase in mitosis and its inhibition.

Haspin kinase plays a crucial role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex, including Aurora B kinase, to the centromeres, which in turn ensures accurate chromosome segregation.

DYRK2 Signaling and Proteasome Regulation



Experimental Workflow for Kinase Inhibitor IC₅₀ Determination[Click to download full resolution via product page](#)

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